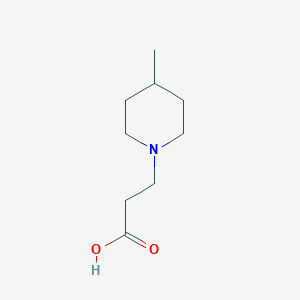

3-(4-Methylpiperidin-1-yl)propanoic acid

Description

Structural and Chemical Significance within Nitrogen-Containing Heterocycles and Carboxylic Acids

3-(4-Methylpiperidin-1-yl)propanoic acid is an organic compound that integrates a 4-methylpiperidine (B120128) ring with a propanoic acid tail. This distinct architecture imparts a combination of chemical properties that make it a molecule of interest in synthetic and medicinal chemistry. The piperidine (B6355638) moiety, a saturated six-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast number of pharmaceuticals and natural alkaloids. nih.govnih.gov Its presence in a molecule can influence basicity, lipophilicity, and the ability to form specific interactions with biological targets.

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 765891-92-7 | acs.org |

| Molecular Formula | C₉H₁₇NO₂ | nih.govacs.orgrsc.org |

| Molecular Weight | 171.24 g/mol | nih.govacs.orgrsc.org |

Historical Context and Evolution of Piperidine-Propanoic Acid Conjugates in Scientific Literature

While specific historical accounts of this compound are not extensively documented in readily available scientific literature, the broader class of piperidine-propanoic acid conjugates has a more established presence. The journey of piperidine itself in chemical literature began in 1850 when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the main alkaloid in black pepper. wikipedia.org

The synthesis of piperidine derivatives has been a long-standing area of research in organic chemistry. nih.gov Early methods for creating the piperidine ring often involved the reduction of pyridine (B92270) precursors. nih.gov Over the decades, a multitude of synthetic strategies have been developed to construct and functionalize the piperidine scaffold, reflecting its importance in medicinal chemistry. nih.gov

The conjugation of piperidine with carboxylic acid moieties, such as propanoic acid, represents a logical progression in the design of molecules with tailored properties. Such conjugates have been explored as building blocks in the synthesis of more complex molecules. The rationale behind creating these hybrid structures often lies in the desire to combine the pharmacokinetic advantages of the piperidine ring with the functional handles provided by the carboxylic acid group. This allows for further chemical modifications, such as amide bond formation, to create a diverse array of chemical entities for screening in various biological assays.

Current Research Landscape and Emerging Trends Pertaining to the Compound

The current research landscape for this compound appears to be primarily centered on its availability as a chemical building block for synthetic applications. nih.govnih.govrsc.org Its presence in the catalogs of chemical suppliers suggests its utility in discovery chemistry, where it can be used to generate libraries of compounds for screening in drug discovery programs.

More broadly, the trend in research involving piperidine-containing compounds remains robust, with a continuous stream of publications detailing the synthesis and biological evaluation of new derivatives. nih.gov A significant area of focus is the development of novel therapeutic agents. Piperidine derivatives are investigated for a wide range of pharmacological activities, including but not limited to anticancer, antiviral, and neuroprotective effects.

The "conjugate" approach, where a well-established pharmacophore like piperidine is linked to another functional group, is a common strategy in modern medicinal chemistry. These conjugates are often designed as probes to study biological processes or as potential drug candidates themselves. While specific, high-impact research featuring this compound is not prominent in the current literature, its structural motifs are highly relevant to ongoing research endeavors. Future research may see this compound or its close analogs being incorporated into more complex molecules with specific therapeutic aims, driven by the continued interest in the pharmacological potential of piperidine-based structures.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8-2-5-10(6-3-8)7-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNUKMSGOXLYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 3-(4-Methylpiperidin-1-yl)propanoic Acid

The direct synthesis of this compound can be achieved through several routes, primarily involving the formation of the N-C bond between the 4-methylpiperidine (B120128) and a three-carbon chain.

A common and straightforward method for synthesizing this compound involves the hydrolysis of its corresponding ester precursors. This two-step process typically starts with the alkylation of 4-methylpiperidine with an acrylic acid ester, such as ethyl acrylate (B77674) or methyl acrylate, to form the ester intermediate. This is followed by hydrolysis of the ester to yield the desired carboxylic acid.

One documented laboratory-scale synthesis involves the alkylation of 4-methylpiperidine as the initial step. vulcanchem.com This reaction is followed by hydrolysis of the resulting ester, often under basic conditions using a reagent like sodium hydroxide, followed by acidification to protonate the carboxylate and furnish the final product. The hydrochloride salt of the compound can be prepared to improve its stability and handling properties. vulcanchem.com

Table 1: Key Intermediates in the Hydrolytic Route

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 4-Methylpiperidine | C6H13N | Starting material (piperidine moiety) |

| Ethyl Acrylate | C5H8O2 | Propanoic acid moiety precursor |

This table is generated based on the general principles of the described synthetic route.

More elaborate, multi-step syntheses can also be employed to construct this compound. These methods may be necessary when specific stereochemistry is desired or when avoiding certain reagents. A general approach involves the reaction of 4-methylpiperidine with a suitable three-carbon synthon that already contains a carboxylic acid or a group that can be readily converted to a carboxylic acid.

For instance, a synthetic sequence could begin with the reaction of 4-methylpiperidine with a halo-propanoic acid derivative. However, such direct alkylations can sometimes be challenging. An alternative is the reductive amination of a keto-acid, followed by further transformations. While specific multi-step syntheses for this exact compound are not extensively detailed in the provided results, the principles of organic synthesis allow for such strategic constructions. truman.edu

Synthesis of Structural Analogues and Derivatives of this compound

The development of structural analogues of this compound is crucial for exploring structure-activity relationships in drug discovery programs. These modifications can be categorized by the part of the molecule being altered: the piperidine (B6355638) ring or the propanoic acid chain.

Modifications to the piperidine ring can introduce new functionalities that can modulate the compound's physicochemical properties and biological activity.

Fluoro-substitutions: The introduction of fluorine atoms can significantly impact a molecule's metabolic stability and binding affinity. Synthetic strategies for creating fluorinated piperidines often involve specialized fluorinating agents. For example, the synthesis of 4-substituted 3,3-difluoropiperidines has been achieved through a multi-step sequence involving the 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile (B1666552) derivative. nih.gov This methodology could potentially be adapted to produce fluoro-analogues of this compound. The synthesis of fluoroquinolone antibacterials, which sometimes contain fluorinated piperidine moieties, highlights the interest in such structures. jmu.edujmu.edu

Amino-substitutions: The introduction of an amino group can provide a handle for further derivatization or act as a key pharmacophoric feature. Syntheses of N-acyl-4-arylaminopiperidines have been reported, demonstrating methods for incorporating amino functionalities onto the piperidine ring. nih.gov These methods often involve amination reactions on a pre-formed piperidine ring. nih.govresearchgate.net

Hydroxy-substitutions: Hydroxylated piperidine derivatives are also of interest. The synthesis of compounds like 3-(4-Hydroxy-3-methylpiperidin-1-yl)propanoic acid has been documented, indicating the feasibility of introducing hydroxyl groups onto the piperidine ring. bldpharm.com

N-Acyl Substitutions: N-acylation of the piperidine nitrogen is a common modification. A concise synthesis of N-acylated piperidines has been reported through a Knoevenagel-Doebner condensation/amide construction/amination sequence. nih.gov

Table 2: Examples of Piperidine Ring Modified Analogues

| Compound Name | Modification | Reference |

|---|---|---|

| 3-(4-Hydroxy-3-methylpiperidin-1-yl)propanoic acid | Hydroxy and methyl substitution | bldpharm.com |

| 4-Substituted 3,3-difluoropiperidines | Difluoro substitution | nih.gov |

This table is generated based on the provided search results.

Modifications to the propanoic acid chain can also lead to novel derivatives with altered properties.

Alpha-Amino substitutions: The introduction of an amino group at the alpha-position of the propanoic acid chain results in an α-amino acid derivative. The synthesis of α-amino acids can be achieved through various methods, including the Strecker synthesis and the Gabriel synthesis. libretexts.orgyoutube.comlibretexts.org The Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. libretexts.orglibretexts.org The Gabriel synthesis utilizes phthalimide (B116566) to introduce the amino group. libretexts.orglibretexts.org These established methods could be applied to produce α-amino-3-(4-methylpiperidin-1-yl)propanoic acid.

Difluoro substitutions: The incorporation of a difluoromethylene (CF2) group into the propanoic acid chain is another area of interest. The synthesis of 2,2-difluoro-1,3-dicarbonyl derivatives has been achieved through the direct fluorination of 1,3-dicarbonyl compounds using fluorine gas in the presence of a base. nih.gov This approach could potentially be adapted for the synthesis of difluoro analogues of the target compound.

The presence of a chiral center at the 4-position of the piperidine ring and the potential for creating new stereocenters through modification of the propanoic acid chain makes the development of chiral variants and stereoselective synthesis methods highly relevant.

Stereoselective syntheses are crucial for obtaining enantiomerically pure compounds, which often exhibit different biological activities. For example, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, has been developed. researchgate.netnih.gov This synthesis utilized a catalytic asymmetric hydrogenation with a chiral ruthenium complex to establish the desired stereochemistry. researchgate.netnih.gov Similar strategies could be employed for the stereoselective synthesis of chiral derivatives of this compound.

The synthesis of chiral 3-methyl-1,2,3,4-tetrahydroisoquinolines has been achieved via a super acid-induced cyclization, demonstrating another approach to creating chiral heterocyclic systems. nih.gov Furthermore, stereoselective synthesis of other piperidine-containing molecules has been reported, highlighting the ongoing research in this area. nih.gov

Process Optimization and Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process parameters to ensure efficiency, cost-effectiveness, and product quality. Key areas of focus include the enhancement of reaction yields and the stringent control of purity to meet industrial standards.

Yield Enhancement Strategies

The primary synthetic route to this compound is the Michael addition of 4-methylpiperidine to an acrylic acid equivalent. The optimization of this reaction is paramount for maximizing the yield and making the process economically viable on a large scale. Several factors can be manipulated to enhance the yield.

The choice of reactants is a critical starting point. While the direct addition to acrylic acid is feasible, the reaction can also be performed with an acrylate ester, such as methyl acrylate or ethyl acrylate, followed by a subsequent hydrolysis step to yield the desired carboxylic acid. The use of an ester can sometimes offer better control over the reaction and solubility of intermediates.

Catalysis plays a significant role in promoting the Michael addition. While the reaction can proceed without a catalyst, the use of one can significantly increase the reaction rate and, consequently, the throughput. For analogous aza-Michael additions, various catalysts have been shown to be effective. These include both base catalysts and, in some specialized applications, metal-based catalysts. For the addition of amines to acrylates, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed to deprotonate the amine and facilitate the nucleophilic attack. The optimization of catalyst loading is a critical parameter; sufficient catalyst is needed to drive the reaction to completion in a reasonable timeframe, but excessive amounts can lead to side reactions and increase purification burdens and costs.

Reaction conditions such as temperature, solvent, and reactant stoichiometry are also crucial levers for yield enhancement. The reaction is typically exothermic, and temperature control is important to prevent side reactions, such as polymerization of the acrylate. The selection of an appropriate solvent is also key, as it must solubilize the reactants and facilitate the reaction while also allowing for easy product isolation. In some instances, solvent-free conditions can be explored to increase reaction concentration and reduce waste, which is a significant consideration for industrial-scale processes. The molar ratio of 4-methylpiperidine to the acrylate is another parameter to be optimized. A slight excess of one reactant may be used to drive the reaction to completion, but this must be balanced against the cost and difficulty of removing the excess reactant during workup.

The table below summarizes key strategies for yield enhancement in the synthesis of this compound.

| Strategy | Parameter to Optimize | Rationale |

| Reactant Selection | Acrylic Acid vs. Acrylate Ester | Acrylate esters may offer better solubility and reactivity control, but require a subsequent hydrolysis step. |

| Catalysis | Catalyst Type and Loading | An appropriate catalyst (e.g., an organic base like DBU) can significantly increase the reaction rate. The optimal loading balances reaction speed with cost and potential side reactions. |

| Temperature Control | Reaction Temperature | Maintaining an optimal temperature prevents unwanted side reactions, such as the polymerization of the acrylate, and ensures consistent product formation. |

| Solvent Selection | Solvent Type or Solvent-Free | The solvent must effectively dissolve reactants and facilitate the reaction. Solvent-free conditions can increase reaction concentration and reduce waste, aligning with green chemistry principles. |

| Stoichiometry | Molar Ratio of Reactants | Optimizing the molar ratio of 4-methylpiperidine to the acrylic acid derivative can maximize the conversion of the limiting reagent. |

Purity Control and Industrial Applicability

Ensuring high purity of the final product is a critical aspect of industrial synthesis, particularly if the compound is intended for use in applications with stringent quality requirements. The control of impurities begins with a well-optimized synthesis to minimize their formation.

During the synthesis of this compound, several potential impurities can arise. Unreacted starting materials, such as 4-methylpiperidine and the acrylic acid derivative, are common impurities. Side products from the Michael addition, such as the formation of diadducts where a second molecule of the amine reacts with the product, can also occur, particularly if the reaction conditions are not carefully controlled. If an acrylate ester is used, incomplete hydrolysis will result in the corresponding ester as an impurity in the final product.

To control the purity of this compound on an industrial scale, a multi-faceted approach is required. In-process controls (IPCs) are essential to monitor the progress of the reaction and ensure it has gone to completion, thereby minimizing the levels of unreacted starting materials. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are typically used for this purpose.

Following the completion of the reaction, a robust purification strategy is necessary. The choice of purification method will depend on the physical properties of the product and its impurities. For a carboxylic acid like this compound, which is a zwitterionic solid at its isoelectric point, purification can often be achieved through crystallization. The selection of an appropriate solvent system is critical for effective crystallization, as it should maximize the solubility of the desired product at elevated temperatures while minimizing the solubility of impurities, and allow for good crystal formation upon cooling.

Filtration and washing of the isolated solid are also important steps to remove residual impurities. The purity of the final product is typically assessed using a combination of analytical techniques, including HPLC for quantitative purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any structural isomers, and Mass Spectrometry (MS) to confirm the molecular weight.

The table below outlines key considerations for purity control and ensuring the industrial applicability of this compound.

| Aspect | Method/Technique | Purpose |

| Impurity Profile | HPLC, GC-MS | Identification and quantification of potential impurities such as unreacted starting materials and side-products. |

| In-Process Controls | HPLC | Monitoring reaction completion to minimize unreacted starting materials in the crude product. |

| Purification | Crystallization | Isolation of the solid product in a highly pure form by selecting an appropriate solvent system. |

| Product Isolation | Filtration and Washing | Removal of soluble impurities from the crystallized product. |

| Final Product Analysis | HPLC, NMR, MS | Confirmation of the purity, identity, and structural integrity of the final product to meet industrial specifications. |

By systematically addressing these yield enhancement and purity control strategies, the synthesis of this compound can be effectively scaled for industrial production, ensuring a high-quality and economically viable process.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "3-(4-Methylpiperidin-1-yl)propanoic acid," offering detailed information about the chemical environment of each atom.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC) NMR Applications

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule. The predicted chemical shifts are based on the analysis of analogous compounds such as 4-methylpiperidine (B120128), N-methylpiperidine, and propanoic acid. chemicalbook.comacs.orgdocbrown.infodocbrown.infohmdb.cachemicalbook.comhmdb.ca

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the 4-methylpiperidine ring and the propanoic acid chain. The methyl group protons on the piperidine (B6355638) ring would appear as a doublet, coupled to the adjacent methine proton. The protons on the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature. The methylene (B1212753) protons of the propanoic acid chain adjacent to the nitrogen and the carbonyl group would appear as triplets. The acidic proton of the carboxylic group is expected to be a broad singlet. docbrown.infohmdb.cachemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will have the highest chemical shift. The carbons of the piperidine ring and the propanoic acid chain will have characteristic chemical shifts influenced by the nitrogen atom and the methyl substituent. docbrown.infohmdb.ca

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Proton | Predicted δ (ppm) |

| -COOH | 10.0-12.0 (broad s) |

| -CH₂-COOH | 2.4-2.6 (t) |

| -N-CH₂- | 2.6-2.8 (t) |

| Piperidine ring H | 1.2-3.2 (m) |

| -CH₃ | 0.8-1.0 (d) |

d: doublet, t: triplet, m: multiplet, s: singlet

Two-Dimensional (2D) NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR techniques are employed. nih.govscience.govsemanticscholar.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For "this compound," COSY would show correlations between the methyl protons and the adjacent methine proton on the piperidine ring, as well as between the methylene protons of the propanoic acid chain. semanticscholar.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. nih.govsemanticscholar.org

Conformational Analysis via NMR

The 4-methylpiperidine ring in "this compound" is expected to exist predominantly in a chair conformation to minimize steric strain. cdnsciencepub.comresearchgate.net The orientation of the methyl group at the C4 position can be either axial or equatorial. Generally, for 4-substituted piperidines, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial interactions. cdnsciencepub.com NMR spectroscopy, particularly through the analysis of coupling constants (³J values) and Nuclear Overhauser Effect (NOE) data from NOESY experiments, can determine the preferred conformation and the stereochemical relationship between the protons on the ring. researchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or five decimal places. alevelchemistry.co.ukfiveable.menih.govmeasurlabs.comresearchgate.net This precision allows for the unambiguous determination of the elemental formula of "this compound" (C₉H₁₇NO₂), distinguishing it from other compounds with the same nominal mass but different elemental compositions. alevelchemistry.co.ukfiveable.me

Coupled Techniques: LC-MS for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netnih.govresearchgate.netscielo.brrsc.orgnih.gov This is particularly useful for analyzing the compound in complex mixtures, such as reaction monitoring or in biological matrices. researchgate.netnih.govrsc.org The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that aids in the identification of the compound. For "this compound," characteristic fragmentation would involve the loss of the carboxylic acid group, cleavage of the propanoic acid chain, and fragmentation of the piperidine ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines. nih.govresearchgate.netlibretexts.org

| Potential Mass Fragments | m/z | Possible Structure |

| [M+H]⁺ | 172.1332 | C₉H₁₈NO₂⁺ |

| [M-COOH]⁺ | 126.1277 | C₈H₁₆N⁺ |

| [M-CH₂COOH]⁺ | 114.1277 | C₇H₁₆N⁺ |

| [Piperidine ring fragment] | 98.1121 | C₆H₁₂N⁺ |

| [Methylpiperidine] | 99.1042 | C₆H₁₃N |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in the analysis of this compound, providing detailed insights into its purity profile and enabling the separation of complex mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Chiral Chromatography are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice, leveraging a non-polar stationary phase and a polar mobile phase to separate the target compound from potential impurities.

Detailed research findings on analogous piperidine compounds demonstrate the effectiveness of C18 columns for the separation of such derivatives. A typical HPLC method for the analysis of a related compound, 1-methylpiperidine-4-methylamine, utilizes a reversed-phase approach with a mobile phase consisting of acetonitrile (B52724) and water, often with a modifier like phosphoric acid to improve peak shape and resolution. sielc.com The acidic modifier ensures the consistent ionization of the carboxylic acid and the tertiary amine, leading to sharp, symmetrical peaks.

Typical HPLC Parameters for Analysis:

| Parameter | Value |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table presents typical starting parameters for the HPLC analysis of this compound, based on methods for structurally similar compounds. Method optimization would be required for specific applications.

The UV detection wavelength is selected based on the chromophore of the molecule. While the aliphatic piperidine and propanoic acid moieties have minimal UV absorbance, the carbonyl group of the carboxylic acid allows for detection at low UV wavelengths, typically around 210 nm. This method is adept at separating impurities arising from the synthesis, such as starting materials or by-products.

Ultra-Performance Liquid Chromatography (UPLC)

To enhance the speed and efficiency of analysis, Ultra-Performance Liquid Chromatography (UPLC) is increasingly adopted. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for higher flow rates and pressures, resulting in significantly faster analysis times and improved resolution compared to traditional HPLC.

The principles of separation in UPLC are analogous to HPLC, and methods can often be transferred between the two platforms with appropriate adjustments. For this compound, a UPLC method would offer a high-throughput option for purity checks and in-process controls during manufacturing. The use of smaller particle columns leads to sharper peaks and better separation of closely eluting impurities.

Exemplary UPLC Parameters for High-Throughput Analysis:

| Parameter | Value |

| Stationary Phase | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase | Acetonitrile : Water (Fast Gradient) with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 40 °C |

| Injection Volume | 1-2 µL |

This table illustrates exemplary UPLC conditions for the rapid analysis of this compound. Formic acid is often preferred as a mobile phase modifier for UPLC-MS compatibility.

The enhanced resolution of UPLC is particularly beneficial for detecting and quantifying trace-level impurities that might be co-eluted with the main peak in an HPLC separation.

Chiral Chromatography for Enantiomeric Purity

The 4-methylpiperidine moiety in this compound contains a stereocenter at the C4 position of the piperidine ring. Consequently, the compound can exist as a pair of enantiomers (R and S forms). As the pharmacological and toxicological profiles of enantiomers can differ significantly, it is crucial to have analytical methods to separate and quantify them. Chiral chromatography is the definitive technique for this purpose.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. nih.gov Research on the chiral resolution of 1,3-dimethyl-4-phenylpiperidines has shown successful separation on Chiralcel OD (cellulose-based) and Chiralcel OJ (cellulose-based) columns. nih.gov These types of stationary phases provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

The choice of mobile phase is critical and is often determined empirically. Normal-phase (e.g., hexane/ethanol) or polar organic modes are frequently employed.

Illustrative Chiral HPLC Method Parameters:

| Parameter | Value |

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Mobile Phase | Hexane : Ethanol with a small percentage of an acidic or basic modifier |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

This table provides a representative starting point for developing a chiral separation method for the enantiomers of this compound, based on established methods for similar chiral piperidines.

The development of a robust chiral separation method is essential for controlling the stereochemical purity of this compound, ensuring the desired isomeric form is produced and meets regulatory requirements.

Computational Chemistry and in Silico Modeling

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic structure and properties of molecules. biointerfaceresearch.comresearchgate.net By employing functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p), a detailed profile of the molecule can be generated. biointerfaceresearch.comirjweb.comcolab.ws

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as its ground state. Geometry optimization is a process that systematically alters the coordinates of the atoms to find the arrangement with the lowest possible energy. mdpi.com This energy minimization ensures that the calculated structure represents a stable conformation on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. biointerfaceresearch.com The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Table 1: Illustrative Optimized Geometric Parameters for 3-(4-Methylpiperidin-1-yl)propanoic acid This table presents hypothetical data typical for a DFT geometry optimization.

| Parameter | Atom Pair/Trio | Calculated Value |

| Bond Length (Å) | C-N (piperidine) | 1.46 |

| C-C (piperidine) | 1.54 | |

| C=O (carboxyl) | 1.22 | |

| C-O (carboxyl) | 1.35 | |

| **Bond Angle (°) ** | C-N-C (piperidine) | 111.5 |

| O=C-O (carboxyl) | 124.0 | |

| Dihedral Angle (°) | C-C-N-C | 178.5 |

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (or band gap), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.govnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov Such analyses are vital for understanding the potential for charge transfer within the molecule. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Band Gap This table shows representative energy values derived from DFT calculations for similar organic molecules.

| Parameter | Energy Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Understanding how charge is distributed across a molecule is key to predicting its interaction with other molecules. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom, offering a numerical representation of the local electronic environment. niscpr.res.inwikipedia.org

A more visual tool is the Molecular Electrostatic Potential (MEP) map, which is plotted over the molecule's electron density surface. researchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green regions are generally neutral. This map provides a clear and intuitive guide to the reactive sites of the molecule. rsc.org

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms This table presents hypothetical partial charges, which are dependent on the basis set used. wikipedia.org

| Atom | Element | Calculated Charge (a.u.) |

| N1 | Nitrogen (piperidine) | -0.75 |

| O1 | Oxygen (C=O) | -0.60 |

| O2 | Oxygen (O-H) | -0.65 |

| H1 | Hydrogen (O-H) | +0.45 |

DFT calculations are highly effective at predicting spectroscopic properties. Using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to compute the NMR chemical shifts for ¹H and ¹³C atoms with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.govnih.govmdpi.comresearchgate.net

Furthermore, the calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. researchgate.netnih.gov These theoretical spectra can be compared with experimental data to validate the calculated structure and aid in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net

Table 4: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts This table demonstrates the typical correlation between DFT-predicted and experimentally measured NMR shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (C=O) | 175.2 | 174.8 |

| C (piperidine, adjacent to N) | 55.8 | 55.5 |

| C (CH₃) | 21.5 | 21.2 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While DFT provides a static picture of the molecule in its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, using a force field to describe the forces between atoms. By simulating the molecule in a solvent environment (like water) over a period of nanoseconds, MD can explore the molecule's conformational landscape. researchgate.net This analysis reveals the different shapes (conformers) that the flexible parts of this compound, such as the piperidine (B6355638) ring and the propanoic acid side chain, can adopt and assesses their relative stability and the transitions between them. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a target macromolecule, typically a protein or enzyme. nih.govresearchgate.net For this compound, docking simulations can provide valuable insights into its potential biological activity by identifying its preferred binding mode within a specific receptor. The process involves generating a multitude of possible binding poses and using a scoring function to rank them based on their binding affinity, usually expressed in kcal/mol. preprints.org The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. nih.govscienceopen.com

Table 5: Illustrative Molecular Docking Results This table presents hypothetical results from a docking simulation of the compound with a target protein.

| Parameter | Result |

| Target Protein | Hypothetical Kinase A |

| Binding Affinity (kcal/mol) | -7.8 |

| Key Interacting Residues | Lys72, Glu91, Leu148 |

| Types of Interactions | Hydrogen bond with Lys72 (carboxyl group), Hydrophobic interaction with Leu148 (piperidine ring) |

Target Identification and Binding Affinity Estimation

The initial step in understanding a compound's potential therapeutic effect is often the identification of its biological target. In silico target fishing methods, such as inverse virtual screening and ligand-based similarity searches, are employed to screen a compound against databases of known protein structures to identify potential binding partners. mdpi.comnih.gov Following target identification, molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, which in turn can be used to estimate the binding affinity. impactfactor.orgscienceopen.com The strength of this interaction is a key indicator of the compound's potential efficacy. nih.govchemrxiv.org

For this compound, no specific target identification or binding affinity studies have been published. Such an analysis would be a critical first step in elucidating its pharmacological potential.

Mechanism of Action Elucidation at the Molecular Level

Once a target is identified, computational methods can help to elucidate the mechanism of action at a molecular level. Molecular dynamics (MD) simulations, for instance, can model the dynamic interactions between a ligand and its target protein over time, providing insights into the stability of the complex and the key residues involved in the binding. mdpi.com This can reveal how the compound might modulate the protein's function, for example, by acting as an inhibitor or an agonist. biotechnologia-journal.org

Without an identified target for this compound, no studies on its mechanism of action at the molecular level are available.

Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction using ADMET Models

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are a cornerstone of in silico drug development, used to predict the pharmacokinetic and pharmacodynamic properties of a compound. scispace.comresearchgate.net These predictions help to identify potential liabilities early in the drug discovery process. sciensage.info

Absorption and Distribution Profiling

In silico models can predict properties relevant to a drug's absorption and distribution, such as its solubility, permeability across biological membranes (like the intestinal wall or the blood-brain barrier), and the extent to which it binds to plasma proteins. impactfactor.orgfrontiersin.org For instance, Caco-2 permeability assays are often simulated to predict human intestinal absorption. nih.gov

While specific ADMET studies for this compound are not published, general predictive models could be applied to estimate its absorption and distribution characteristics based on its structure.

Metabolism and Excretion Pathways

Predicting a compound's metabolic fate is crucial. In silico tools can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which can help in predicting potential drug-drug interactions. mdpi.com Models can also predict the likely routes of excretion from the body.

No specific metabolic or excretion pathway studies have been published for this compound.

Toxicity Prediction (In Silico Toxicology)

In silico toxicology models are used to predict a range of potential toxicities, such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. researchgate.netnih.govceon.rs These predictions are made by comparing the chemical structure of the compound to databases of known toxicophores and by using quantitative structure-toxicity relationship (QSTR) models. frontiersin.org

There are no specific published in silico toxicology reports for this compound.

Global Chemical Reactivity Descriptors and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

No specific studies on the global chemical reactivity descriptors or QSAR models for this compound or a closely related series of compounds have been found in the literature.

Investigation of Biological Activities and Mechanistic Insights

Assessment of Potential Biological Activities Derived from Piperidine (B6355638) and Carboxylic Acid Motifs

No specific studies on "3-(4-Methylpiperidin-1-yl)propanoic acid" were identified that assessed its activity in the following areas. The piperidine and propanoic acid structures are known to be features of many pharmacologically active agents, which suggests potential for a variety of biological effects. bldpharm.comnih.govnih.govnih.gov However, without direct experimental evidence, any discussion of its potential activity would be purely speculative.

Neurotransmitter System Modulation (e.g., Receptor Binding, Transporter Inhibition)

There is no available research data detailing the effects of this compound on neurotransmitter systems. Studies on related piperidine derivatives show that they can act as inhibitors of enzymes like acetylcholinesterase or as ligands for various receptors, but no receptor binding or transporter inhibition data has been published for the specific compound . nih.govnih.gov

Antimicrobial (Antibacterial and Antifungal) Properties Evaluation

There is no published data evaluating the antimicrobial, antibacterial, or antifungal properties of this compound. While other novel propanoic acid derivatives have been synthesized and tested against various bacterial and fungal pathogens, this specific compound has not been included in such screenings according to available resources. nih.govnih.govmdpi.comphcogj.commdpi.com

Exploration in Anti-Cancer Research: Pathway Interference and Cytotoxicity

No studies exploring the anti-cancer potential, pathway interference, or cytotoxic effects of this compound on cancer cell lines were found. Research into other propanoic acid and piperidine derivatives has identified compounds with cytotoxic activity, but these findings cannot be extrapolated to the target compound without direct evidence. nih.govmdpi.comnih.gov

In Vitro Pharmacological Studies

Enzyme Inhibition Assays

No data from in vitro enzyme inhibition assays for this compound are available in the public domain. Therefore, its potential to inhibit any specific enzymes remains uninvestigated.

Cell-Based Assays (e.g., Receptor Functional Assays, Cell Proliferation, Apoptosis)

A comprehensive search of scientific databases and literature yields no specific studies that have utilized cell-based assays to evaluate the biological effects of this compound. There is no available data from receptor functional assays that would indicate its potential targets, nor are there reports on its effects on cellular processes such as cell proliferation or apoptosis. While research exists for structurally related piperidine and propanoic acid derivatives, which have shown a range of activities including anticancer and antimicrobial effects, this information cannot be directly extrapolated to the specific compound . researchgate.netresearchgate.netresearchgate.netmdpi.commdpi.com

Mechanistic Studies at the Cellular and Subcellular Levels

In the absence of primary research on its biological activity, there are consequently no mechanistic studies available for this compound. Understanding the mechanism of action at a cellular and subcellular level would require initial data from screening and cell-based assays to identify a biological effect worthy of further investigation.

In Vivo Biological Activity Evaluation (Preclinical Models)

The scientific literature lacks any in vivo studies conducted on this compound in preclinical models. This includes a lack of data in the following areas:

There are no published reports on the assessment of the pharmacological efficacy of this compound in any disease models. While related compounds have been investigated for conditions like diabetes, the specific efficacy of this compound remains uncharacterized. nih.govnih.gov

No preliminary safety or tolerability profiling for this compound in in vivo systems has been documented in the accessible scientific literature.

Applications in Medicinal Chemistry and Advanced Materials

Role as a Synthetic Building Block for Drug Discovery and Development

In the quest for new therapeutics, the efficiency of synthesizing and screening novel chemical entities is paramount. 3-(4-Methylpiperidin-1-yl)propanoic acid serves as a foundational building block, contributing to the assembly of diverse molecular architectures for drug discovery programs.

The structure of this compound is particularly relevant for creating advanced intermediates for Active Pharmaceutical Ingredients (APIs). It is utilized as a precursor in the synthesis of pharmaceutical compounds, with a notable application in drugs targeting the central nervous system, such as antidepressants or psycho-balancing agents. myskinrecipes.com The piperidine (B6355638) moiety is a common feature in many CNS-active drugs, and the propanoic acid tail allows for the formation of amide bonds or other linkages to connect with different molecular fragments. This modular approach is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space around a privileged scaffold.

The synthesis of APIs often involves multi-step processes where building blocks are sequentially added. cam.ac.uk For instance, in the development of novel antihypertensive agents, related structures like 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoates have been synthesized from precursor molecules. nih.govmdpi.com While not the exact compound, this demonstrates the utility of the piperidine/piperazine-propanoic acid framework in constructing complex APIs. The general strategy involves leveraging the reactivity of the amine and carboxylic acid to create larger, more elaborate molecules with desired pharmacological profiles. The implementation of continuous flow chemistry has further revolutionized the synthesis of APIs from such building blocks, allowing for more efficient, scalable, and reproducible manufacturing processes. cam.ac.uknih.govbeilstein-journals.org

Compound libraries are crucial tools in high-throughput screening (HTS) campaigns designed to identify "hits"—molecules that interact with a specific biological target. ku.edu These libraries are collections of thousands of small molecules, selected for structural diversity and drug-like properties, to maximize the chances of finding a lead compound. ku.edumdpi.com

This compound is an ideal candidate for inclusion in the design of such libraries. Its molecular properties align well with established guidelines for drug-likeness, such as Lipinski's Rule of Five, which predicts the oral bioavailability of a potential drug. Compound libraries are often filtered to remove molecules with reactive or unstable groups to reduce the rate of false positives in screening assays. ku.edustanford.edu The stable piperidine and carboxylic acid groups of this compound make it a suitable core for generating a focused library of derivatives. By reacting the carboxylic acid with a diverse set of amines to form amides, or by modifying the piperidine ring, a large number of unique analogues can be rapidly synthesized.

Table 1: Criteria for Compound Selection in HTS Libraries

| Parameter | General Guideline (Lipinski's Rule of Five) | Relevance of this compound |

|---|---|---|

| Molecular Weight | ≤ 500 Da | 171.24 g/mol myskinrecipes.com (Compliant) |

| LogP (Lipophilicity) | ≤ 5 | Calculated values for similar structures are typically low (Compliant) |

| Hydrogen Bond Donors | ≤ 5 | 1 (from the carboxylic acid) (Compliant) |

These libraries, containing scaffolds derived from molecules like this compound, are then screened against biological targets such as enzymes or receptors to identify potential starting points for drug development programs. ku.edustanford.edu

Contribution to the Development of New Pharmacological Tools and Probes

Beyond its role in creating potential drug candidates, the this compound scaffold contributes to the development of pharmacological tools and probes. These specialized molecules are designed to investigate biological systems, validate drug targets, and elucidate disease mechanisms.

Derivatives of structurally related propanoic acids have shown promise as scaffolds for developing novel therapeutic agents with specific activities. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated for both anticancer and antioxidant properties. mdpi.comktu.edu Several compounds from this series demonstrated the ability to reduce cancer cell viability and migration while showing favorable cytotoxicity profiles against noncancerous cells. mdpi.com Specifically, one promising candidate exhibited potent antioxidant activity, highlighting the potential of the propanoic acid scaffold in developing dual-function agents. ktu.edu Similarly, novel derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for developing new anticancer candidates. mdpi.com These examples underscore the versatility of the propanoic acid core in generating molecules that can probe complex biological pathways, such as those involved in cancer and oxidative stress.

Potential for Optoelectronic Applications in Material Science

While the primary applications of this compound and its close analogues are in medicinal chemistry, the fundamental properties of organic molecules containing amine and carboxylic acid groups can sometimes be leveraged in material science.

Currently, there is limited to no specific research demonstrating the use of this compound in the design of fluorescent probes and sensors. The development of such tools typically requires the incorporation of a fluorophore—a molecule that can absorb light at one wavelength and emit it at a longer wavelength. While the piperidine and propanoic acid moieties can be used to attach to or modify existing fluorophores, the compound itself does not possess intrinsic fluorescent properties. The design of fluorescent probes often involves more complex, conjugated aromatic systems, such as BODIPY (borondipyrromethene) derivatives, which exhibit strong fluorescence and high photostability. researchgate.net

The investigation of photophysical parameters, such as absorption and emission spectra, fluorescence quantum yields, and lifetimes, is essential for characterizing materials for optoelectronic applications. As this compound is not inherently fluorescent and lacks the extended π-conjugated system necessary for significant light absorption in the visible spectrum, its photophysical properties have not been a major area of investigation. Research into the photophysical properties of functional materials tends to focus on derivatives of compounds with known chromophoric or luminophoric activity, such as pyrazoles or specifically designed dyes. pjoes.com For example, studies on certain pyrazole (B372694) derivatives substituted with a 4-methylpiperidin-4-ol (B1315937) group have been conducted to evaluate their photophysical and biological applications. pjoes.com However, this line of research has not been extended to this compound itself.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoates |

| 3-((4-hydroxyphenyl)amino)propanoic acid |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid |

| BODIPY (borondipyrromethene) |

Future Perspectives and Interdisciplinary Research Directions

Integration with Artificial Intelligence (AI) and Machine Learning (ML) for De Novo Design and Optimization

The landscape of drug discovery is being reshaped by artificial intelligence, which can navigate the vastness of chemical space to design novel molecules with optimized properties. schrodinger.com De novo drug design, or the creation of new molecules from scratch, is a key area where AI and ML are making a significant impact. nih.gov Generative models can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and biological activity. frontiersin.org

Lead Optimization: ML models can predict how modifications to the piperidine (B6355638) ring, the methyl group position, or the propanoic acid chain will affect target affinity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Scaffold Hopping: Generative algorithms can propose entirely new molecular frameworks that retain the key pharmacophoric features of the original compound but possess superior drug-like qualities or novel intellectual property. schrodinger.com

Inverse QSAR: Instead of predicting the activity of a given molecule, these models can design a molecule that fits a desired activity profile, a process known as inverse QSAR (Quantitative Structure-Activity Relationship). easpublisher.com

Various deep learning architectures are employed in this domain, each with unique strengths for generating and evaluating new chemical entities. easpublisher.comnih.gov

Table 1: AI/ML Models for De Novo Molecular Design

| Model Type | Description | Application for 3-(4-Methylpiperidin-1-yl)propanoic acid |

|---|---|---|

| Recurrent Neural Networks (RNNs) | Excel at generating sequential data, often used to create novel molecules by generating SMILES strings (a text-based representation of molecules). frontiersin.org | Could generate a library of novel propanoic acid derivatives by extending or modifying the core structure. |

| Generative Adversarial Networks (GANs) | Consist of two competing neural networks—a generator and a discriminator—that work together to create realistic, novel molecular structures. nih.gov | Can be used to explore the chemical space around the lead compound to find diverse and synthesizable analogs with improved properties. |

| Variational Autoencoders (VAEs) | Learn a compressed, continuous representation of molecules, allowing for the generation of new structures by sampling from this latent space. easpublisher.com | Useful for optimizing multiple properties simultaneously, such as potency and low toxicity, by navigating the learned latent space. |

| Transformer Models | Originally developed for natural language processing, these models use attention mechanisms to capture complex relationships within molecular structures. easpublisher.com | Can be applied to predict biological activities and guide the design of derivatives with high selectivity for a specific biological target. |

By integrating these computational tools, researchers can accelerate the design-build-test-learn cycle, reducing the time and cost associated with discovering new drug candidates based on the this compound scaffold. schrodinger.com

Exploration of Novel Therapeutic Areas and Neglected Diseases

The structural motifs within this compound—a piperidine ring and a carboxylic acid function—are prevalent in many biologically active compounds. This suggests the scaffold could be adapted for therapeutic areas beyond its initial consideration. Research on other propanoic acid derivatives has shown promise in developing candidates for antimicrobial and anticancer applications. mdpi.commdpi.com This versatility makes the core structure an attractive starting point for tackling complex health challenges.

A particularly critical area of need is in Neglected Tropical Diseases (NTDs), a group of communicable diseases that affect over a billion people, primarily in low-income populations. nih.gov Drug discovery for NTDs has been historically underfunded, leading to a lack of safe, effective, and affordable medicines. nih.gov

Table 2: Selected Neglected Tropical Diseases and Therapeutic Needs

| Disease | Causative Agent | Current Gaps & Research Needs |

|---|---|---|

| Leishmaniasis | Leishmania protozoa | Need for oral, non-toxic treatments to replace painful and lengthy therapies. |

| Chagas Disease | Trypanosoma cruzi protozoan | Demand for effective drugs for the chronic phase of the disease with fewer side effects. |

| Lymphatic Filariasis | Filarial worms | Search for macrofilaricidal drugs that kill adult worms, not just the microfilariae. nih.gov |

| Onchocerciasis (River Blindness) | Onchocerca volvulus worm | Similar to lymphatic filariasis, a need for drugs that can safely eliminate adult worms. nih.gov |

| Human African Trypanosomiasis (Sleeping Sickness) | Trypanosoma brucei protozoa | Requirement for safer, more easily administered drugs, especially for the late stage of the disease. |

The chemical diversity of molecules screened for NTDs has often been limited, resulting in low hit rates against pathogens like Leishmania. nih.gov The this compound scaffold represents a source of novel chemical matter that could be screened against a panel of NTD targets. Its properties could be fine-tuned to develop compounds that are potent against specific parasites, bacteria, or fungi while maintaining a safety profile suitable for use in resource-limited settings.

Development of Advanced Delivery Systems Utilizing Compound Properties

The efficacy of a therapeutic agent depends not only on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Advanced drug delivery systems are designed to improve the pharmacokinetic and pharmacodynamic profiles of drugs. nih.gov The physicochemical properties of this compound, particularly the presence of a carboxylic acid group and a tertiary amine in the piperidine ring, make it a candidate for formulation within various advanced delivery platforms.

These systems can enhance bioavailability, target drug release, and control the pharmacokinetic profile of the compound. nih.gov

| Prodrug Conjugates | The drug is covalently linked to another molecule (e.g., a polymer, peptide) to improve its delivery properties. The active drug is released upon cleavage of the linker in vivo. | The carboxylic acid provides a convenient handle for conjugation to carrier molecules, potentially improving circulation time and reducing off-target effects. |

By leveraging these formulation strategies, the therapeutic window of drug candidates derived from this compound could be significantly widened, improving efficacy while minimizing potential side effects.

Expansion into Catalysis, Polymer Science, or Supramolecular Chemistry

Beyond its potential in medicine, the distinct functional groups of this compound open doors to applications in materials science and chemistry.

Catalysis: The tertiary amine within the piperidine ring possesses basic properties and could function as an organocatalyst for certain chemical transformations. Furthermore, the molecule as a whole could act as a bidentate ligand, coordinating to a metal center through the nitrogen atom and the carboxylate oxygen. Such metal complexes could exhibit novel catalytic activities for a range of organic reactions. Green chemistry principles encourage the development of efficient, reusable, and environmentally benign catalysts, a role that derivatives of this compound could potentially fill. mdpi.com

Polymer Science: Monomers with multiple functional groups are the building blocks of complex polymers. This compound contains a carboxylic acid group which can participate in condensation polymerization to form polyesters or polyamides (if the piperidine ring were modified to include a primary or secondary amine). The resulting polymers would feature pendant 4-methylpiperidine (B120128) groups along the chain, which could impart unique properties such as basicity, pH-responsiveness, or the ability to chelate metal ions.

Supramolecular Chemistry: This field focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The carboxylic acid group is an excellent hydrogen bond donor and acceptor, while the piperidine ring can engage in van der Waals and hydrophobic interactions. These features could be exploited to design molecules that self-assemble into higher-order structures like gels, liquid crystals, or molecular capsules for host-guest chemistry.

Table 4: Potential Interdisciplinary Applications

| Field | Potential Role of this compound | Example Application |

|---|---|---|

| Catalysis | Organocatalyst or ligand for metal-based catalysts. | Catalyzing aldol (B89426) or Michael addition reactions; use in asymmetric synthesis if a chiral version is prepared. |

| Polymer Science | Functional monomer for specialty polymers. | Creation of pH-responsive polymers for smart materials or drug delivery; development of ion-exchange resins. |

| Supramolecular Chemistry | Building block (tecton) for self-assembled systems. | Formation of supramolecular gels for tissue engineering scaffolds; design of molecular sensors based on host-guest recognition. |

The exploration of these interdisciplinary avenues would not only broaden the utility of the this compound scaffold but could also lead to the development of novel materials with unique and valuable properties.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.